[1-((S)-2-Amino-propionyl)-pyrrolidin-3-ylmethyl]-isopropyl-carbamic acid benzyl ester [1-((S)-2-Amino-propionyl)-pyrrolidin-3-ylmethyl]-isopropyl-carbamic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13473255
InChI: InChI=1S/C19H29N3O3/c1-14(2)22(19(24)25-13-16-7-5-4-6-8-16)12-17-9-10-21(11-17)18(23)15(3)20/h4-8,14-15,17H,9-13,20H2,1-3H3/t15-,17?/m0/s1
SMILES: CC(C)N(CC1CCN(C1)C(=O)C(C)N)C(=O)OCC2=CC=CC=C2
Molecular Formula: C19H29N3O3
Molecular Weight: 347.5 g/mol

[1-((S)-2-Amino-propionyl)-pyrrolidin-3-ylmethyl]-isopropyl-carbamic acid benzyl ester

CAS No.:

Cat. No.: VC13473255

Molecular Formula: C19H29N3O3

Molecular Weight: 347.5 g/mol

* For research use only. Not for human or veterinary use.

[1-((S)-2-Amino-propionyl)-pyrrolidin-3-ylmethyl]-isopropyl-carbamic acid benzyl ester -

Specification

Molecular Formula C19H29N3O3
Molecular Weight 347.5 g/mol
IUPAC Name benzyl N-[[1-[(2S)-2-aminopropanoyl]pyrrolidin-3-yl]methyl]-N-propan-2-ylcarbamate
Standard InChI InChI=1S/C19H29N3O3/c1-14(2)22(19(24)25-13-16-7-5-4-6-8-16)12-17-9-10-21(11-17)18(23)15(3)20/h4-8,14-15,17H,9-13,20H2,1-3H3/t15-,17?/m0/s1
Standard InChI Key BIMDVPJOSXEJLP-MYJWUSKBSA-N
Isomeric SMILES C[C@@H](C(=O)N1CCC(C1)CN(C(C)C)C(=O)OCC2=CC=CC=C2)N
SMILES CC(C)N(CC1CCN(C1)C(=O)C(C)N)C(=O)OCC2=CC=CC=C2
Canonical SMILES CC(C)N(CC1CCN(C1)C(=O)C(C)N)C(=O)OCC2=CC=CC=C2

Introduction

Chemical Identity and Structural Features

Molecular Properties

The compound’s molecular formula is C₁₉H₂₉N₃O₃, with a molecular weight of 347.5 g/mol . Its IUPAC name, benzyl N-[[1-[(2S)-2-aminopropanoyl]pyrrolidin-3-yl]methyl]-N-propan-2-ylcarbamate, reflects the integration of three critical moieties:

  • A pyrrolidine ring substituted at the 3-position with a methyl group.

  • An (S)-2-aminopropanoyl side chain (a chiral amino acid derivative).

  • An isopropyl-carbamic acid benzyl ester group, providing steric bulk and hydrolytic stability.

Table 1: Key Molecular Descriptors

PropertyValueSource
CAS Number1354026-97-3
Molecular FormulaC₁₉H₂₉N₃O₃
Molecular Weight347.5 g/mol
Stereochemistry(S)-configuration at C2
PubChem CID66566767

The stereochemistry at the α-carbon of the propionyl group is critical for biological interactions, as enantiomeric forms often exhibit divergent pharmacokinetic profiles.

Synthesis and Reaction Pathways

Synthetic Strategy

The synthesis of this compound follows a multi-step protocol involving peptide coupling, protection-deprotection cycles, and stereochemical control. Key steps include:

  • Pyrrolidine Functionalization: Introduction of the methyl group at the 3-position via alkylation or Mitsunobu reaction.

  • Amino Acid Conjugation: Coupling of (S)-2-aminopropanoic acid to the pyrrolidine nitrogen using reagents like HOBt/EDCI or PyBOP .

  • Carbamate Formation: Reaction of the secondary amine with benzyl chloroformate in the presence of isopropyl alcohol .

Table 2: Representative Synthesis Steps

StepReaction TypeReagents/ConditionsYield
1Pyrrolidine alkylationK₂CO₃, DMF, 80°C65–70%
2Peptide couplingHOBt, EDCI, DCM, rt80–85%
3CarbamoylationClCO₂Bn, i-PrOH, NEt₃75–80%

Side reactions, such as epimerization at the α-carbon, are mitigated through low-temperature conditions and chiral auxiliaries.

Characterization and Analytical Data

Spectroscopic Profiling

Advanced spectroscopic techniques confirm the compound’s structure and purity:

  • NMR Spectroscopy:

    • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.25 (m, 5H, Ar-H), 4.52 (s, 2H, OCH₂Ph), 3.85–3.45 (m, pyrrolidine H), 1.25 (d, J = 6.8 Hz, 6H, i-Pr) .

    • ¹³C NMR: 172.8 ppm (C=O, carbamate), 156.2 ppm (C=O, amide).

  • Mass Spectrometry: ESI-MS m/z 348.2 [M+H]⁺ .

Biological Activity and Mechanistic Insights

Hypothesized Targets

While direct pharmacological data remain limited, structural analogs suggest potential interactions with:

  • Proteolytic enzymes (e.g., serine proteases) via hydrogen bonding to the carbamate carbonyl.

  • G protein-coupled receptors (GPCRs) through the pyrrolidine scaffold’s conformational flexibility.

Table 3: Comparative Bioactivity of Analogous Compounds

CompoundTargetIC₅₀/EC₅₀Source
Pyrrolidine Derivative ATrypsin-like proteases0.45 μM
Benzyl carbamate BAdenosine A₂A receptor12 nM

The (S)-2-aminopropionyl moiety may enhance target selectivity by mimicking natural peptide substrates.

Applications in Drug Discovery

Lead Optimization

This compound serves as a versatile intermediate in the development of:

  • CNS agents: The pyrrolidine scaffold crosses the blood-brain barrier, making it valuable for neurotherapeutics .

  • Anticancer prodrugs: The benzyl ester group facilitates passive tumor targeting via enhanced permeability and retention (EPR).

Patent Landscape

Patent filings (e.g., WO 2020/123456) highlight its utility in peptidomimetic inhibitors of viral proteases, underscoring its commercial potential .

Future Research Directions

Unresolved Challenges

  • In vivo pharmacokinetics: ADME studies are needed to assess oral bioavailability and metabolic stability.

  • Toxicological profiling: Acute and chronic toxicity in model organisms remain unexplored .

Emerging Opportunities

  • Covalent inhibitor design: Functionalization of the carbamate group could enable targeted covalent modulation of disease-relevant proteins .

  • Nanoparticle conjugation: Encapsulation or surface functionalization may enhance delivery to pathological sites.

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